Home > Products > Screening Compounds P36726 > 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA - 1428378-12-4

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA

Catalog Number: EVT-2919067
CAS Number: 1428378-12-4
Molecular Formula: C22H25N7O3
Molecular Weight: 435.488
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule containing multiple functional groups. It belongs to a class of compounds known as substituted ureas, which are often investigated for their potential biological activity. The presence of heterocyclic rings like pyrimidine and benzo[b][1,4]dioxin suggests its potential role in interacting with biological targets like enzymes or receptors. In scientific research, such compounds are frequently explored for their potential application as enzyme inhibitors or receptor modulators. []

Synthesis Analysis

While the specific synthesis of this molecule is not detailed in the provided papers, we can infer a possible synthetic route based on the synthesis of similar compounds. The synthesis likely involves a multi-step process, starting with the formation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety. [] This could be followed by building the pyrimidine ring and attaching the 4-methylpyridin-2-yl group through a nucleophilic substitution reaction. The final step would likely involve reacting the resulting amine with an isocyanate or a carbamate to form the urea linkage. []

Molecular Structure Analysis

Computational methods like density functional theory (DFT) could be employed to determine the optimized geometry, electronic properties (HOMO-LUMO), and molecular electrostatic potential (MEP) map of the molecule. [] These analyses would provide insights into its reactivity and potential interactions with biological targets.

Mechanism of Action
  • Enzyme inhibition: The molecule could bind to the active site of an enzyme and prevent its function. This is a common mechanism for many drugs and therapeutic agents. []
  • Receptor modulation: The molecule could interact with a receptor, either activating or blocking its signaling pathway. This could potentially affect various cellular processes. []
Applications
  • Anticancer activity: Molecules containing similar structural motifs have shown efficacy against various cancer cell lines. For instance, thieno[2,3-d]pyrimidine derivatives have demonstrated anticancer activity against colon, lung, and gastric cancer cells. [] Further exploration of the target molecule's anticancer potential could involve in vitro and in vivo studies to assess its efficacy and selectivity.
  • Enzyme inhibition: Related compounds have been investigated as inhibitors for enzymes like matriptase-2. [] Such inhibitors have potential therapeutic applications for treating iron overload syndromes. Investigation of the target molecule's enzyme inhibitory activity could involve screening against various enzymes and exploring its potential therapeutic applications.
  • Modulation of chemokine receptors: Studies have shown that compounds containing similar functional groups can modulate chemokine receptors, which are involved in various inflammatory and immune responses. [] Examining the target molecule's ability to modulate these receptors could contribute to understanding its role in inflammation and immune function.

(S)-Ethyl 2-(benzyl(3-((4-carbamidoylphenoxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetate ((S)-12)

    Compound Description: (S)-Ethyl 2-(benzyl(3-((4-carbamidoylphenoxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetate, denoted as (S)-12, was identified as a potential inhibitor of matriptase-2, a liver enzyme. This compound exhibited an IC50 value of less than 10 µM in inhibiting matriptase-2. []

    Relevance: Both (S)-12 and 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea share the 2,3-dihydrobenzo[b][1,4]dioxin core structure. This structural similarity suggests potential overlap in their biological activities and interactions with target proteins. []

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b)

    Compound Description: (S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b) is a potent and selective JNK3 inhibitor. It demonstrated an IC50 of 9.7 nM against JNK3, displaying excellent selectivity over JNK1 and JNK2. Notably, 35b exhibited neuroprotective effects against amyloid β-induced neuronal cell death in primary rat neurons. []

    Relevance: This compound, like 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea, features the 2,3-dihydrobenzo[b][1,4]dioxin moiety as a key structural component. The presence of this common substructure in compounds with distinct biological activities highlights the versatility of the 2,3-dihydrobenzo[b][1,4]dioxin scaffold in medicinal chemistry. []

CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]

    Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of RAF kinases. It displays high nonspecific binding in both brain and plasma, and its brain distribution is limited. This limited distribution is enhanced in mice lacking P-glycoprotein and breast cancer resistance protein, indicating the involvement of efflux mechanisms at the blood-brain barrier. []

    Relevance: While not structurally identical, CCT196969 and 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea belong to the same functional class of kinase inhibitors. This shared classification implies that these compounds, despite structural differences, might target similar signaling pathways, although potentially with varying selectivity and potency profiles. []

LY3009120 [1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea]

    Compound Description: LY3009120 is another panRAF inhibitor, similar in its target and classification to CCT196969. In vitro studies show that LY3009120 is a substrate of breast cancer resistance protein, impacting its distribution. Despite limited brain distribution, LY3009120 shows superior in vitro efficacy against patient-derived melanoma cell lines compared to other panRAF inhibitors. []

    Relevance: LY3009120, classified as a kinase inhibitor alongside 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea, demonstrates the ongoing pursuit of developing effective panRAF inhibitors for melanoma treatment. [] These compounds, despite structural differences, highlight the potential of diverse chemical structures to achieve similar biological effects through targeting the same kinase family.

MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- ]

    Compound Description: MLN2480 is a panRAF inhibitor with notable properties. Unlike CCT196969, MLN2480 is a substrate of breast cancer resistance protein but not P-glycoprotein. It exhibits higher brain distribution compared to other panRAF inhibitors but demonstrates lower in vitro efficacy against patient-derived melanoma cell lines. []

    Relevance: Though structurally distinct, the shared classification of MLN2480 and 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea as kinase inhibitors underscores the importance of exploring diverse chemical scaffolds for developing effective panRAF inhibitors. [] Their differences in brain penetration and efficacy further highlight the complex interplay of factors influencing drug distribution and target engagement.

Properties

CAS Number

1428378-12-4

Product Name

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea

Molecular Formula

C22H25N7O3

Molecular Weight

435.488

InChI

InChI=1S/C22H25N7O3/c1-14-5-6-23-19(11-14)29-21-13-20(26-15(2)27-21)24-7-8-25-22(30)28-16-3-4-17-18(12-16)32-10-9-31-17/h3-6,11-13H,7-10H2,1-2H3,(H2,25,28,30)(H2,23,24,26,27,29)

InChI Key

RBHUSFHIRHZEIH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNC(=O)NC3=CC4=C(C=C3)OCCO4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.